molecular formula C24H20N2O2S2 B2815027 4-methyl-N-(2-(pyridin-2-ylthio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide CAS No. 693238-74-3

4-methyl-N-(2-(pyridin-2-ylthio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide

Cat. No.: B2815027
CAS No.: 693238-74-3
M. Wt: 432.56
InChI Key: HUFOBPILAZTOQT-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(pyridin-2-ylthio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(pyridin-2-ylthio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the acenaphthylene core, which is then functionalized through a series of reactions to introduce the pyridin-2-ylthio group and the benzenesulfonamide moiety. Key steps may include:

    Nucleophilic substitution: to introduce the pyridin-2-ylthio group.

    Sulfonation: to attach the benzenesulfonamide group.

    Methylation: to add the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(pyridin-2-ylthio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: This can be employed to reduce any oxidized forms of the compound back to their original state.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s reactivity or biological activity.

Scientific Research Applications

4-methyl-N-(2-(pyridin-2-ylthio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which 4-methyl-N-(2-(pyridin-2-ylthio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(2-(pyridin-2-ylthio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups and aromatic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-N-(2-pyridin-2-ylsulfanyl-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S2/c1-16-11-13-18(14-12-16)30(27,28)26-23-19-8-4-6-17-7-5-9-20(22(17)19)24(23)29-21-10-2-3-15-25-21/h2-15,23-24,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFOBPILAZTOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2C(C3=CC=CC4=C3C2=CC=C4)SC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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